![molecular formula C16H16O3 B1586145 Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 732-80-9](/img/structure/B1586145.png)
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Overview
Description
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (EMBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and methanol, and is used as a reagent in organic synthesis. EMBC is primarily used in the synthesis of organic molecules, such as pharmaceuticals, and in the study of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is used in organic synthesis processes. For example, it can be involved in the synthesis of Schiff bases, which are an important class of organic compounds with various applications in dyeing, pigments, and as intermediates in the synthesis of other organic compounds .
Electroactive Polymers
This compound may be used to create electroactive conducting polymers. These polymers have potential applications in electronic devices due to their ability to conduct electricity .
Ultraviolet Filters
Derivatives of ethyl 4-(4-methoxyphenyl)benzoate can be used as ultraviolet filters in cosmetic applications. These filters protect the skin from harmful UV rays .
Organic Electronics
The compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). These technologies are at the forefront of developing more efficient and flexible electronic devices .
Mechanism of Action
Target of Action
Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate . For instance, the pH can affect the maximum absorption wavelength (λmax) of similar compounds . Therefore, the action of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also be influenced by environmental factors such as pH, temperature, and the presence of other substances.
properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDQZCUDVWAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377416 | |
Record name | Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
732-80-9 | |
Record name | Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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